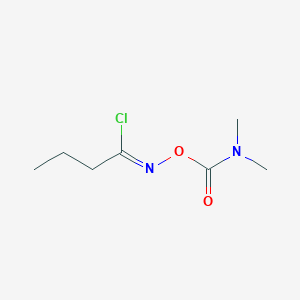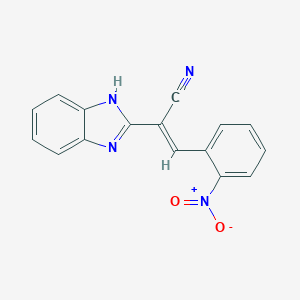![molecular formula C19H22N2O4 B236425 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236425.png)
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide, also known as MMMPB, is a synthetic compound that has been extensively studied for its potential use in scientific research. MMMPB is a member of the benzamide family of compounds and has been shown to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves its binding to the dopamine D3 receptor. This compound acts as an antagonist of this receptor, which means that it blocks the action of dopamine at this site. This, in turn, leads to a decrease in dopamine neurotransmission in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine. This compound has also been shown to reduce the expression of certain genes that are involved in drug addiction.
実験室実験の利点と制限
One advantage of using 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide in lab experiments is that it is a selective antagonist of the dopamine D3 receptor. This means that it can be used to study the specific role of this receptor in a variety of physiological and pathological processes. One limitation of using this compound is that it has a relatively short half-life, which means that it must be administered frequently in animal studies.
将来の方向性
There are several future directions for the study of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One direction is to explore its potential use as a treatment for drug addiction. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound could be used to study the role of the dopamine D3 receptor in other physiological processes, such as learning and memory.
合成法
The synthesis of 4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 4-methoxy-N-(5-methoxy-2-nitrophenyl)benzamide with morpholine in the presence of palladium on carbon as a catalyst. The reaction is carried out in anhydrous ethanol, and the product is purified through recrystallization from ethanol. The yield of this compound is typically around 70%.
科学的研究の応用
4-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been used extensively in scientific research as a tool to study the function of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound has been shown to be a selective antagonist of the dopamine D3 receptor, and as such, it has been used to study the role of this receptor in a variety of physiological and pathological processes.
特性
分子式 |
C19H22N2O4 |
|---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
4-methoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C19H22N2O4/c1-23-15-5-3-14(4-6-15)19(22)20-17-13-16(24-2)7-8-18(17)21-9-11-25-12-10-21/h3-8,13H,9-12H2,1-2H3,(H,20,22) |
InChIキー |
NFCWIDXXWCRHLL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethoxybenzamide](/img/structure/B236346.png)
![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)

![2-(4-chloro-3-methylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236355.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}pentanamide](/img/structure/B236356.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
![5-bromo-2-chloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236372.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}-3-methylbutanamide](/img/structure/B236415.png)